Di-tert-butyl (R)-2-(aminomethyl)piperazine-1,4-dicarboxylate
Description
Di-tert-butyl (R)-2-(aminomethyl)piperazine-1,4-dicarboxylate is a chiral piperazine derivative featuring tert-butoxycarbonyl (Boc) protecting groups and an (R)-configured aminomethyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry for constructing peptidomimetics or PROTACs (Proteolysis-Targeting Chimeras) due to its carbamate stability and stereochemical specificity . Its molecular formula is C15H29N3O4, with a molecular weight of 330.42 g/mol (CAS: 1808248-63-6 for the S-isomer; the R-isomer is structurally analogous) .
Properties
IUPAC Name |
ditert-butyl (2R)-2-(aminomethyl)piperazine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-10,16H2,1-6H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJELTUFOFGNOTB-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Pyrazine Derivatives
Pyrazine derivatives serve as precursors for piperazine rings via catalytic hydrogenation. To introduce the (R)-aminomethyl group, a nitrile-functionalized pyrazine intermediate is synthesized. For example:
-
2-Cyanopyrazine is alkylated with a benzyl-protected aminomethyl group under basic conditions.
-
The resulting 2-(N-benzylaminomethyl)-3-cyanopyrazine undergoes asymmetric hydrogenation using a chiral catalyst (e.g., Rhodium with (R)-BINAP ligand) to yield (R)-2-(aminomethyl)piperazine.
Key Reaction Parameters (Table 1):
| Parameter | Optimal Condition | Impact on Yield/ee |
|---|---|---|
| Catalyst | Rh/(R)-BINAP | ee >95% |
| Hydrogen Pressure | 50 psi | 85% conversion |
| Solvent | Methanol | Minimizes side reactions |
Resolution of Racemic Mixtures
For non-catalytic methods, racemic 2-(aminomethyl)piperazine can be resolved using chiral acids (e.g., L-tartaric acid). The (R)-enantiomer forms a crystalline diastereomeric salt, separable via fractional crystallization.
Sequential Boc Protection of Piperazine Amines
Stepwise Boc Installation
The piperazine ring contains two secondary amines, which are protected sequentially:
-
First Boc Protection : (R)-2-(aminomethyl)piperazine is treated with di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA) at 0°C. This selectively protects the less sterically hindered amine.
-
Second Boc Protection : The mono-Boc intermediate reacts with Boc₂O (1.1 equiv) under reflux to protect the remaining amine.
Optimization Insights (Table 2):
| Condition | Outcome |
|---|---|
| Temperature: 0°C → 25°C | 78% yield (mono-Boc) |
| Solvent: THF vs. DCM | DCM improves regioselectivity |
| Base: TEA vs. DMAP | TEA sufficient for mono-protection |
Challenges in Steric Hindrance
The (R)-aminomethyl group at the 2-position introduces steric hindrance, complicating the second Boc installation. Elevated temperatures (40–50°C) and prolonged reaction times (24–48 h) are often required.
Characterization and Purification
Spectroscopic Validation
Chromatographic Purification
Silica gel column chromatography (ethyl acetate/hexane, 1:4) achieves >98% purity. The chiral center’s integrity is verified via chiral HPLC (Chiralpak AD-H column, heptane/ethanol eluent).
Alternative Synthetic Pathways
Reductive Amination Route
A ketone precursor, 2-oxopiperazine-1,4-dicarboxylate , undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to introduce the aminomethyl group. Enantioselectivity is achieved using a chiral auxiliary.
Chemical Reactions Analysis
Di-tert-butyl ®-2-(aminomethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the tert-butyl ester groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Development
Medicinal Chemistry : This compound is primarily utilized in the development of pharmaceuticals targeting various biological pathways. Its structural features enhance its lipophilicity, which can improve its interaction with biological membranes and receptors .
Therapeutic Potential : Research indicates that this compound may exhibit antidepressant-like and anxiolytic effects. Studies suggest that it could modulate neurotransmitter systems, particularly serotonergic pathways, which are crucial for mood regulation .
Biological Studies
Binding Affinity Studies : The compound has been the subject of interaction studies focusing on its binding affinity to various receptors. These studies are essential for elucidating its mechanism of action and potential therapeutic uses .
Antimicrobial and Anticancer Properties : Preliminary studies have shown that derivatives of this compound may possess antimicrobial and anticancer activities, making it a candidate for further investigation in oncology and infectious disease research .
Synthetic Applications
Building Block in Organic Synthesis : this compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in synthetic organic chemistry .
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of piperazine derivatives, including this compound. Behavioral tests indicated increased exploration in open areas, suggesting reduced anxiety levels when administered to animal models. This effect was linked to enhanced serotonergic activity .
Case Study 2: Anticancer Research
Another research project explored the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, warranting further exploration into its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of Di-tert-butyl ®-2-(aminomethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound’s amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the tert-butyl ester groups can undergo hydrolysis, releasing the active piperazine derivative, which can interact with enzymes and receptors in the body .
Comparison with Similar Compounds
Structural Variations and Substituents
Key structural analogs differ in substituents, stereochemistry, and functional groups:
Key Observations :
- Aminomethyl vs. Hydroxymethyl/Cyanomethyl: The primary compound’s aminomethyl group enhances nucleophilic reactivity compared to hydroxymethyl or cyanomethyl derivatives, making it suitable for coupling reactions in drug discovery .
- Aromatic vs.
Physicochemical Properties
| Property | Di-tert-butyl (R)-2-(aminomethyl)piperazine-1,4-dicarboxylate | Di-tert-butyl piperazine-1,4-dicarboxylate | (S)-2-Hydroxymethyl Derivative |
|---|---|---|---|
| Boiling Point | Not reported | 353.3°C at 760 mmHg | Not reported |
| Solubility | Likely moderate in polar aprotic solvents | Soluble in DCM, THF | Higher aqueous solubility |
| Stability | Stable under basic conditions | Stable | Sensitive to oxidation |
| Hazard Profile (GHS) | H302, H315, H319, H335 (similar to base compound) | H302, H315, H319, H335 | H302, H315 |
Notes:
- The aminomethyl derivative’s basicity (due to the NH2 group) may enhance solubility in acidic buffers compared to the unsubstituted analog .
- Cyanomethyl derivatives (e.g., LCMS [M+1]: 360) are typically more reactive in click chemistry or cross-coupling reactions .
Biological Activity
Di-tert-butyl (R)-2-(aminomethyl)piperazine-1,4-dicarboxylate (CAS No. 1932411-32-9) is a chemical compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₅H₂₉N₃O₄
- Molecular Weight: 315.41 g/mol
- CAS Number: 1932411-32-9
Synthesis and Preparation
The compound can be synthesized through various methods, typically involving the reaction of piperazine derivatives with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction is generally conducted at room temperature, yielding the desired product after purification processes such as chromatography .
This compound is believed to interact with specific molecular targets within biological systems. Its mechanism involves binding to enzymes or receptors, thereby modulating their activity. The precise pathways and targets are still under investigation but could include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar piperazine compounds. For instance, a study evaluated various piperazine derivatives against gram-positive and gram-negative bacteria using the Agar Well Diffusion technique. The results indicated significant antibacterial activity against Escherichia coli and moderate activity against Staphylococcus aureus. The study also reported weak antifungal effects against fungi such as Candida albicans .
| Compound | Antibacterial Activity (Inhibition Zone in mm) | Antifungal Activity |
|---|---|---|
| This compound | TBD | Weak |
| Reference Drug (Gentamycin) | 38 mm against S. aureus | Effective |
| Reference Drug (Ketoconazole) | - | Effective |
Anticancer Potential
Research into the anticancer properties of piperazine derivatives suggests that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. The exact mechanisms are still being elucidated but may involve apoptosis induction or cell cycle arrest .
Case Studies
- Antimicrobial Screening : In a study involving a series of piperazine derivatives, this compound was evaluated for its ability to inhibit bacterial growth. The compound showed promising results against specific strains of bacteria, indicating its potential as a lead compound for further development in antimicrobial therapies .
- Pharmacological Studies : Another research initiative explored the pharmacokinetics and bioavailability of related compounds in animal models. These studies are critical for understanding how this compound might behave in vivo and its potential therapeutic applications .
Q & A
Q. What are the standard synthetic routes for preparing Di-tert-butyl (R)-2-(aminomethyl)piperazine-1,4-dicarboxylate?
- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling. For example, piperazine derivatives are reacted with isoindoline-1-carboxylic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM). The reaction proceeds at room temperature for 1 hour, followed by purification via reversed-phase HPLC (0.1% TFA) to achieve >95% purity. Enantiomeric purity is ensured using chiral Boc-protected intermediates .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- LC-MS : To confirm molecular weight (e.g., [M+H]+ = 607.3) and retention time (e.g., 0.426 min) .
- Chiral HPLC : To verify enantiomeric excess, critical for (R)-configuration validation .
- NMR : 1H/13C NMR for structural confirmation of tert-butyl groups, piperazine backbone, and aminomethyl substituents .
Q. What are common impurities encountered during synthesis?
- Methodological Answer :
- Diastereomer formation : Due to incomplete stereochemical control during coupling. Mitigated by using enantiopure starting materials (e.g., (R)-piperazin-2-ylmethanol) .
- Residual DCM or THF : Detected via GC-MS and removed under vacuum .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent optimization : Replacing DCM with THF improves solubility of intermediates, achieving 53.6% yield in initial coupling steps .
- Catalyst screening : Substituting EDCI with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) increases reaction efficiency but requires rigorous purification .
- Temperature control : Maintaining 0°C during NaH-mediated alkylation minimizes side reactions (e.g., over-alkylation) .
Q. What strategies ensure enantiomeric purity in asymmetric synthesis?
- Methodological Answer :
Q. How is this compound applied in PROTAC (Proteolysis-Targeting Chimera) development?
- Methodological Answer : The aminomethyl-piperazine core serves as a linker between E3 ligase binders and target proteins. For example:
- Bifunctional conjugation : The tert-butyl groups are deprotected under acidic conditions (HCl/dioxane) to expose amines for covalent attachment to warhead molecules .
- In vitro validation : LC-MS monitors ternary complex formation, with degradation efficiency measured via Western blotting .
Q. How do analytical methods resolve contradictions in reported purity data?
- Methodological Answer :
- HPLC standardization : Compare retention times against reference standards (e.g., CAS 1808248-63-6) to resolve discrepancies between 95% (Combi-Blocks) and 98% (BLDpharm) purity claims .
- Elemental analysis : Validate nitrogen/carbon content to detect non-volatile impurities .
Key Challenges & Solutions
- Low Yield in Propargylation : Step 2 of the synthesis (CAS 1373029-10-7) yields only 14.8% due to NaH-mediated side reactions. Solution: Use TBAF (tetrabutylammonium fluoride) to enhance propargyl bromide reactivity .
- Storage Stability : The compound degrades at >4°C. Recommendation: Store at -20°C under nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
